N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-5-methoxy-3-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[5-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHOXY-3-METHYL-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a triazole ring, an indole core, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHOXY-3-METHYL-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Triazole Ring:
Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methoxyphenethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHOXY-3-METHYL-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the triazole ring can produce dihydrotriazole derivatives.
Scientific Research Applications
N-[5-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHOXY-3-METHYL-1H-INDOLE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[5-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHOXY-3-METHYL-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing the hydroxy groups.
Mescaline: A naturally occurring compound with structural similarities to 3,4-Dimethoxyphenethylamine.
N-Acetyl-3,4-dimethoxyphenethylamine: A derivative of 3,4-Dimethoxyphenethylamine with an acetyl group.
Uniqueness
N-[5-(3,4-DIMETHOXYPHENETHYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHOXY-3-METHYL-1H-INDOLE-2-CARBOXAMIDE is unique due to its combination of an indole core, a triazole ring, and multiple methoxy groups. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H25N5O4 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-5-methoxy-3-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H25N5O4/c1-13-16-12-15(30-2)7-8-17(16)24-21(13)22(29)26-23-25-20(27-28-23)10-6-14-5-9-18(31-3)19(11-14)32-4/h5,7-9,11-12,24H,6,10H2,1-4H3,(H2,25,26,27,28,29) |
InChI Key |
RIDIXTBLTFCZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)NC3=NNC(=N3)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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